2-Ethoxy-4-formyl-6-iodophenyl acetate
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Overview
Description
2-Ethoxy-4-formyl-6-iodophenyl acetate is an organic compound with the molecular formula C11H11IO4 and a molecular weight of 334.11 g/mol . It is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and an acetate group attached to a benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl acetate typically involves the iodination of a suitable precursor followed by formylation and acetylation reactions. One common method is the iodination of 2-ethoxyphenol, followed by formylation using a Vilsmeier-Haack reaction, and finally acetylation using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium azide or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: 2-Ethoxy-4-formyl-6-iodobenzoic acid.
Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formyl-6-iodophenyl acetate is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl acetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl acetate: Lacks the iodine atom, making it less reactive in substitution reactions.
4-Formyl-6-iodophenyl acetate: Lacks the ethoxy group, affecting its solubility and reactivity.
2-Ethoxy-4-iodophenyl acetate: Lacks the formyl group, limiting its use in certain synthetic applications.
Uniqueness
2-Ethoxy-4-formyl-6-iodophenyl acetate is unique due to the presence of both the iodine atom and the formyl group, which provide a combination of reactivity and functionality that is valuable in organic synthesis and research .
Properties
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPNUIGPWCZDKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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